molecular formula C15H22ClNO5S2 B2658175 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 2319783-17-8

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B2658175
CAS RN: 2319783-17-8
M. Wt: 395.91
InChI Key: BFLYJLSQMIKZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H22ClNO5S2 and its molecular weight is 395.91. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide is a part of various synthetic and characterization studies focusing on novel chemical entities. One area of research involves the synthesis of new benzensulfonamide derivatives for potential applications in photodynamic therapy and antimicrobial activities. For instance, the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for their high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Reactions and Reagents

Research has also been conducted on the utility of related sulfonamide compounds as chlorinating agents, demonstrating their effectiveness in synthesizing chlorinated products from a variety of substrates, including phenols, anisoles, and aromatic amines, with good to high yields. This highlights the role of sulfonamide derivatives in facilitating diverse chemical transformations (Xiao-Qiu Pu et al., 2016).

Antimicrobial and Antifungal Applications

Furthermore, studies on mixed-ligand copper(II)-sulfonamide complexes have shown significant DNA binding, cleavage, and anticancer activity, emphasizing the impact of the sulfonamide derivative on biological interactions. These complexes exhibit potential for developing novel therapeutic agents with genotoxic and antiproliferative effects against cancer cells (González-Álvarez et al., 2013).

Photodegradation and Environmental Studies

Another avenue of research includes the photodegradation of herbicides, where derivatives similar to 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide have been studied for their degradation pathways under UV irradiation and sunlight. These studies provide insights into environmental degradation processes and the design of more eco-friendly herbicides (Pusino, Braschi, Petretto, & Gessa, 1999).

properties

IUPAC Name

3-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO5S2/c1-21-14-3-2-12(10-13(14)16)24(19,20)17-11-15(22-7-6-18)4-8-23-9-5-15/h2-3,10,17-18H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLYJLSQMIKZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.